molecular formula C21H24N4O3 B2664869 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide CAS No. 896381-69-4

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide

Cat. No.: B2664869
CAS No.: 896381-69-4
M. Wt: 380.448
InChI Key: UPTMDXOWKXOTKD-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the acetamide and ethyl(phenyl)amino groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The ethyl(phenyl)amino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetate
  • 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid
  • 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}acetamide stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-24(16-9-4-3-5-10-16)14-8-13-22-19(26)15-25-20(27)17-11-6-7-12-18(17)23-21(25)28/h3-7,9-12H,2,8,13-15H2,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMDXOWKXOTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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